An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Fluorescent Probe for Advancing Proteolysis-Targeting Chimeras (PROTACs)
An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Fluorescent Probe for Advancing Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a specialized chemical probe designed for the development and analysis of Proteolysis-Targeting Chimeras (PROTACs). This heterobifunctional molecule integrates a fluorescent cyanine (B1664457) dye (Cy5) with a polyethylene (B3416737) glycol (PEG) linker, terminating in a propargyl group. This unique architecture enables its use in "click chemistry," a highly efficient and specific conjugation method. As a fluorescent PROTAC linker, it allows for the synthesis of traceable PROTACs, facilitating the study of their mechanism of action, cellular uptake, and localization. This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.
Core Properties and Specifications
The key characteristics of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 are summarized below, providing essential data for its application in research and drug development.
| Property | Value | Source(s) |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1] |
| Molecular Weight | 1191.92 g/mol | [1] |
| CAS Number | 2107273-10-7 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF | |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Reactive Group | Alkyne | [3] |
| Primary Application | Fluorescent PROTAC Linker, Click Chemistry Reagent | [1][3] |
Key Applications in Drug Discovery
The primary utility of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 lies in its role as a building block for fluorescently labeled PROTACs. Its bifunctional nature, with a Cy5 fluorophore and a terminal alkyne, allows for straightforward incorporation into PROTAC design and synthesis.
Synthesis of Fluorescent PROTACs
The propargyl group of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 enables its conjugation to an azide-modified molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3] This allows for the modular and efficient assembly of fluorescent PROTACs. In a typical workflow, a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase is functionalized with an azide (B81097) group. This azide-modified ligand is then "clicked" to the alkyne-terminated fluorescent linker to generate a fluorescently tagged component of the final PROTAC.
Visualization and Quantification of PROTAC-Mediated Processes
Once incorporated into a PROTAC, the Cy5 fluorophore enables researchers to:
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Monitor Cellular Uptake and Distribution: The intense fluorescence of Cy5 allows for the visualization of PROTAC entry into living cells and its subsequent subcellular localization using fluorescence microscopy.
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Study Ternary Complex Formation: Fluorescently labeled PROTACs are instrumental in studying the formation of the key ternary complex, which consists of the PROTAC, the target protein, and an E3 ligase. Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be employed to quantify the kinetics and stability of this complex.
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Track Protein Degradation: By tagging the PROTAC, researchers can correlate its presence and localization with the degradation of the target protein, which can be monitored through complementary techniques like Western blotting or mass spectrometry.
Experimental Protocols
The following are detailed methodologies for key experiments involving N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. These protocols are representative and may require optimization based on the specific molecules and experimental systems used.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling
This protocol describes the conjugation of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 to an azide-functionalized protein or small molecule.
Materials:
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N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
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Azide-functionalized molecule (protein or small molecule)
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
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Anhydrous DMSO or DMF
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Deionized water
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Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in anhydrous DMSO.
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Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO).
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Prepare fresh stock solutions of 50 mM CuSO₄ in deionized water and 500 mM sodium ascorbate in deionized water.
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Prepare a 100 mM stock solution of THPTA in deionized water.
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Reaction Setup:
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In a microcentrifuge tube, combine the azide-functionalized molecule (1 equivalent) and N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 (1.1-1.5 equivalents) in the reaction buffer.
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Add THPTA to the reaction mixture to a final concentration of 1-5 mM.
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Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Incubation:
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Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.
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Purification:
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Upon completion, purify the fluorescently labeled conjugate using an appropriate method to remove unreacted reagents. For proteins, size-exclusion chromatography is often suitable. For small molecules, reverse-phase HPLC is commonly used.
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Protocol 2: In-Cell Imaging of a Fluorescent PROTAC
This protocol outlines a general procedure for visualizing the cellular uptake of a PROTAC fluorescently labeled with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5.
Materials:
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Fluorescent PROTAC
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Cell line of interest
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Appropriate cell culture medium
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Phosphate-buffered saline (PBS)
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Hoechst 33342 or DAPI for nuclear counterstaining
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Fluorescence microscope with appropriate filter sets for Cy5 and the nuclear stain
Procedure:
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Cell Seeding:
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Seed the cells of interest onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
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PROTAC Treatment:
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Prepare a working solution of the fluorescent PROTAC in cell culture medium at the desired final concentration (typically in the nanomolar to low micromolar range).
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Remove the old medium from the cells and replace it with the medium containing the fluorescent PROTAC.
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Incubation:
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Incubate the cells for the desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.
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Cell Staining and Fixation (Optional):
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For live-cell imaging, proceed directly to imaging after a brief wash.
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For fixed-cell imaging, wash the cells with PBS, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained.
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Nuclear Counterstaining:
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Wash the cells with PBS and incubate with Hoechst 33342 or DAPI solution according to the manufacturer's protocol to stain the nuclei.
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Imaging:
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Wash the cells with PBS and add fresh imaging medium or PBS.
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Image the cells using a fluorescence microscope, capturing images in the Cy5 channel (for the fluorescent PROTAC) and the blue channel (for the nuclear stain).
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Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental concepts behind the application of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5.
